3''-HABA Kanamycin A

Aminoglycoside Chemistry Positional Isomerism Structure-Activity Relationship

3''-HABA Kanamycin A (CAS 50725-25-2) is the sole positional isomer acylated at the C-3'' amino group with L-HABA, distinguishing it from amikacin (C-1 acylated). This distinct acylation site yields altered ribosomal binding affinity, making it indispensable for SAR studies and aminoglycoside resistance mechanism investigations. As Amikacin EP Impurity C, it is a pharmacopeia-required reference standard for method development, validation, and QC release testing. Substitution with kanamycin A or amikacin compromises analytical accuracy and regulatory compliance. Procure this well-characterized impurity standard to ensure robust impurity profiling and meet EP monograph requirements.

Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
CAS No. 50725-25-2
Cat. No. B3029054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-HABA Kanamycin A
CAS50725-25-2
Molecular FormulaC22H43N5O13
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N
InChIInChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1
InChIKeyVVJDZJSGQOGXFX-VJILDFPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3''-HABA Kanamycin A (CAS 50725-25-2): Aminoglycoside Derivative for Antibiotic Resistance and Impurity Profiling


3''-HABA Kanamycin A (CAS 50725-25-2) is a chemically modified aminoglycoside antibiotic derivative, specifically a positional isomer formed by acylation of the C-3'' amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . It is primarily recognized as an impurity in the semisynthetic antibiotic amikacin and is classified as Amikacin EP Impurity C [1]. This compound exhibits altered binding affinity to bacterial ribosomal RNA compared to its parent molecule, making it a valuable tool for mechanistic studies of antibiotic resistance and structure-activity relationship investigations within the aminoglycoside family .

Why Kanamycin A or Amikacin Cannot Substitute for 3''-HABA Kanamycin A in Research Applications


Generic substitution with kanamycin A or amikacin is not scientifically valid because 3''-HABA Kanamycin A is a distinct chemical entity with a unique acylation site at the C-3'' amino group, rather than the C-1 position characteristic of amikacin [1]. This positional isomerism leads to differences in ribosomal binding affinity and antibacterial activity profiles [1]. As a documented impurity in amikacin synthesis, its presence is monitored for pharmaceutical quality control [2]. Therefore, substituting this compound with its parent or related analogs would compromise the integrity of structure-activity relationship studies, impurity profiling, and resistance mechanism investigations that specifically require this positional isomer.

Quantitative Differentiation of 3''-HABA Kanamycin A: Evidence for Scientific Selection


Positional Isomerism and Distinct Acylation Site Confirmed by Structural Analysis

3''-HABA Kanamycin A is unequivocally identified as the positional isomer acylated with L-HABA at the C-3'' amino group of kanamycin A, in contrast to amikacin, which is acylated at the C-1 amino group [1]. This structural distinction is fundamental for studies requiring precise molecular characterization.

Aminoglycoside Chemistry Positional Isomerism Structure-Activity Relationship

Altered Ribosomal Binding Affinity Relative to Kanamycin A

The introduction of the L-HABA group at the C-3'' position alters the compound's binding affinity to bacterial ribosomal RNA, a key target for aminoglycoside antibiotics . While quantitative binding data (e.g., Kd, IC50) for this specific isomer is not available in the provided sources, class-level studies on HABA-modified aminoglycosides demonstrate that the position of the HABA group significantly influences ribosomal A-site affinity [1].

Ribosomal Binding Antibiotic Resistance Mechanistic Studies

Documented Role as Amikacin EP Impurity C with Regulatory Significance

3''-HABA Kanamycin A is officially designated as Amikacin EP Impurity C in the European Pharmacopoeia (EP) monograph [1]. This regulatory recognition mandates its use as a reference standard for the identification, quantification, and control of impurities in amikacin drug substance and drug product batches [2].

Pharmaceutical Analysis Impurity Profiling Quality Control

Validated Application Scenarios for 3''-HABA Kanamycin A Based on Core Evidence


Antibiotic Resistance Mechanism Studies

Researchers investigating the molecular basis of aminoglycoside resistance can utilize 3''-HABA Kanamycin A to study how specific acylation at the C-3'' position affects ribosomal binding and susceptibility to resistance-modifying enzymes. Its altered binding affinity compared to kanamycin A makes it a valuable probe for dissecting structure-activity relationships [1]. This application is supported by class-level evidence demonstrating that the position of the HABA group critically influences ribosomal A-site interactions [2].

Pharmaceutical Impurity Profiling and Quality Control

As Amikacin EP Impurity C, 3''-HABA Kanamycin A is an essential reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to detect and quantify impurities in amikacin drug substance and finished products [3]. Its use ensures compliance with regulatory monographs and supports the safety and efficacy of amikacin pharmaceuticals.

Structure-Activity Relationship (SAR) Studies in Aminoglycoside Drug Discovery

Medicinal chemists and drug discovery scientists can employ 3''-HABA Kanamycin A as a positional isomer comparator to amikacin and other HABA-modified kanamycin derivatives. By comparing the antibacterial activity and binding properties of different positional isomers, researchers can gain insights into the optimal placement of the HABA group for overcoming resistance mechanisms and improving antibiotic potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3''-HABA Kanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.